molecular formula C6H11NO3 B6358831 Methyl 3-(aminomethyl)oxetane-3-carboxylate CAS No. 1782258-80-3

Methyl 3-(aminomethyl)oxetane-3-carboxylate

Cat. No. B6358831
CAS RN: 1782258-80-3
M. Wt: 145.16 g/mol
InChI Key: ZXLNYJBDYHECQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(aminomethyl)oxetane-3-carboxylate (mAMOC) is an organic compound with the molecular formula C4H9NO3. It is a colorless, water-soluble solid that is used in various scientific research applications. mAMOC has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. Additionally, this paper will provide a list of potential future directions for research.

Scientific Research Applications

MAMOC has been studied for its potential applications in various scientific research areas. In particular, Methyl 3-(aminomethyl)oxetane-3-carboxylate has been used in studies of the biochemical and physiological effects of various drugs and compounds. It has also been used in studies of the mechanism of action of various drugs and compounds. Additionally, Methyl 3-(aminomethyl)oxetane-3-carboxylate has been studied for its potential use in laboratory experiments, such as the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate is not fully understood. However, it is believed that Methyl 3-(aminomethyl)oxetane-3-carboxylate acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, Methyl 3-(aminomethyl)oxetane-3-carboxylate has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-(aminomethyl)oxetane-3-carboxylate have been studied in various animal models. In general, Methyl 3-(aminomethyl)oxetane-3-carboxylate has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-viral effects. Additionally, Methyl 3-(aminomethyl)oxetane-3-carboxylate has been shown to have anti-allergic and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

MAMOC has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, Methyl 3-(aminomethyl)oxetane-3-carboxylate also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, Methyl 3-(aminomethyl)oxetane-3-carboxylate can be difficult to purify, making it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for research into Methyl 3-(aminomethyl)oxetane-3-carboxylate. For example, further research into the mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate may help to better understand its biochemical and physiological effects. Additionally, further research into the synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate may help to make it easier to use in laboratory experiments. Additionally, further research into the potential therapeutic applications of Methyl 3-(aminomethyl)oxetane-3-carboxylate may help to develop new treatments for various diseases and conditions. Finally, further research into the potential toxic effects of Methyl 3-(aminomethyl)oxetane-3-carboxylate may help to identify any potential risks associated with its use.

Synthesis Methods

MAMOC can be synthesized through a variety of methods. One common method is the reaction of methyl isocyanate with 3-aminomethyloxetane in the presence of an acid catalyst. This reaction yields Methyl 3-(aminomethyl)oxetane-3-carboxylate as the main product, with other minor byproducts. Another method for synthesizing Methyl 3-(aminomethyl)oxetane-3-carboxylate involves the reaction of 3-aminomethyloxetane with methyl chloroformate in the presence of a strong acid catalyst. This reaction yields Methyl 3-(aminomethyl)oxetane-3-carboxylate and other minor byproducts.

properties

IUPAC Name

methyl 3-(aminomethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNYJBDYHECQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)oxetane-3-carboxylate

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